2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (FPA) is an organic compound belonging to the class of amines. It is a derivative of furan, pyrazole and ethanamine, and is used as a building block in organic synthesis. FPA is a versatile compound that has many applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, including drugs, peptides, and other biologically active compounds. FPA has been shown to possess a wide range of biological activities, including antiviral, antifungal, anti-inflammatory, and neuroprotective effects.
Scientific Research Applications
Antitubercular Agents : A study by Bhoot, D., Khunt, R., & Parekh, H. (2011) synthesized a series of compounds related to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine and evaluated their antibacterial, antifungal, and antitubercular activities. This research highlights the compound's potential in developing antitubercular agents (Bhoot, Khunt, & Parekh, 2011).
Synthesis of N-Alkylated Derivatives : El-Essawy, F., & Rady, S. M. (2011) conducted research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, which is structurally similar to the compound . Their work contributes to the understanding of how such compounds can be diversified (El-Essawy & Rady, 2011).
Heterocyclic Compound Synthesis : Gein, V. L., & Mar'yasov, M. (2015) explored the reactions of methyl 4-(furan-2-yl)- and 4-(thiophen-2-yl)-2,4-dioxobutanoates with aromatic aldehydes and 1,3-thiazol-2-amine, leading to the synthesis of various heterocyclic compounds. This study demonstrates the versatility of furan-2-yl compounds in synthesizing heterocyclic structures (Gein & Mar'yasov, 2015).
Catalytic Synthesis and Polymerization : Obuah, C., Omondi, B., Nozaki, K., & Darkwa, J. (2014) researched the catalytic synthesis and polymerization of ethylene using pyrazolylamine ligands, including compounds similar to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine. Their work contributes to the understanding of the role of such compounds in catalysis and polymerization processes (Obuah et al., 2014).
Antimicrobial Activity : Sultan, M. I., Abdula, A., Faeq, R., & Radi, M. (2021) investigated a novel series of pyrazoline derivatives incorporating 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine for their antimicrobial activity against various bacterial strains. This highlights the compound's potential in antimicrobial applications (Sultan et al., 2021).
properties
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,2-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUBTCIYGDMDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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